molecular formula C19H19N3O4S2 B4104199 N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B4104199
M. Wt: 417.5 g/mol
InChI Key: QTMQMAWSQCHGAQ-UHFFFAOYSA-N
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Description

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with isobutyrylamino and methylsulfonyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methylsulfonyl group. The final steps involve the formation of the benzamide linkage and the addition of the isobutyrylamino group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(isobutyrylamino)benzoic acid
  • 4-[(isobutyrylamino)methyl]benzoic acid
  • 4-(isobutyrylamino)-N-(methylsulfonyl)benzamide

Uniqueness

Compared to similar compounds, N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-(2-methylpropanoylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-11(2)17(23)20-13-6-4-12(5-7-13)18(24)22-19-21-15-9-8-14(28(3,25)26)10-16(15)27-19/h4-11H,1-3H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMQMAWSQCHGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
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N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

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